

Solubility of ethyl acrylate in water and common organic solvents.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl acrylate*

Cat. No.: B3431334

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Ethyl Acrylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethyl Acrylate

Ethyl acrylate (EA) is the ethyl ester of acrylic acid, with the chemical formula $C_5H_8O_2$.^{[1][2]} It is a clear, colorless liquid characterized by a sharp, acrid odor.^[1] As a monofunctional monomer, **ethyl acrylate** is a crucial building block in the synthesis of a wide array of polymers and copolymers.^{[2][3]} Its versatile reactivity, particularly its ability to undergo polymerization and addition reactions, makes it a foundational component in the manufacturing of paints, coatings, adhesives, textiles, and plastics.^[2] A comprehensive understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective application in formulation, synthesis, and purification processes. This guide provides a detailed examination of the solubility of **ethyl acrylate**, the underlying physicochemical principles governing its behavior, and a standardized protocol for its empirical determination.

Part 1: Aqueous Solubility of Ethyl Acrylate

The solubility of **ethyl acrylate** in water is limited. It is most accurately described as slightly or sparingly soluble.^{[2][4]} This partial solubility is a direct consequence of its molecular structure, which features both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region.

- The Hydrophilic Moiety: The ester group (-COOC₂H₅) is the polar center of the molecule. The oxygen atoms of the carbonyl and ether functionalities can act as hydrogen bond acceptors, allowing for limited interaction with the hydrogen atoms of water molecules.
- The Hydrophobic Moiety: The vinyl group (CH₂=CH-) and the ethyl group (-CH₂CH₃) are nonpolar and do not favorably interact with water. These hydrocarbon portions of the molecule disrupt the hydrogen-bonding network of water, leading to an overall low affinity.

The balance between these opposing characteristics results in a solubility of approximately 1.5 to 2.0 grams per 100 mL of water at ambient temperature.[\[4\]](#)[\[5\]](#)

- At 20°C, the solubility of **ethyl acrylate** in water is reported as 2 g/100 mL.[\[5\]](#)
- At 25°C, the solubility is reported as 1.5 g/100 mL.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Conversely, the solubility of water in **ethyl acrylate** at 20°C is 1.5 g/100 g.[\[5\]](#)

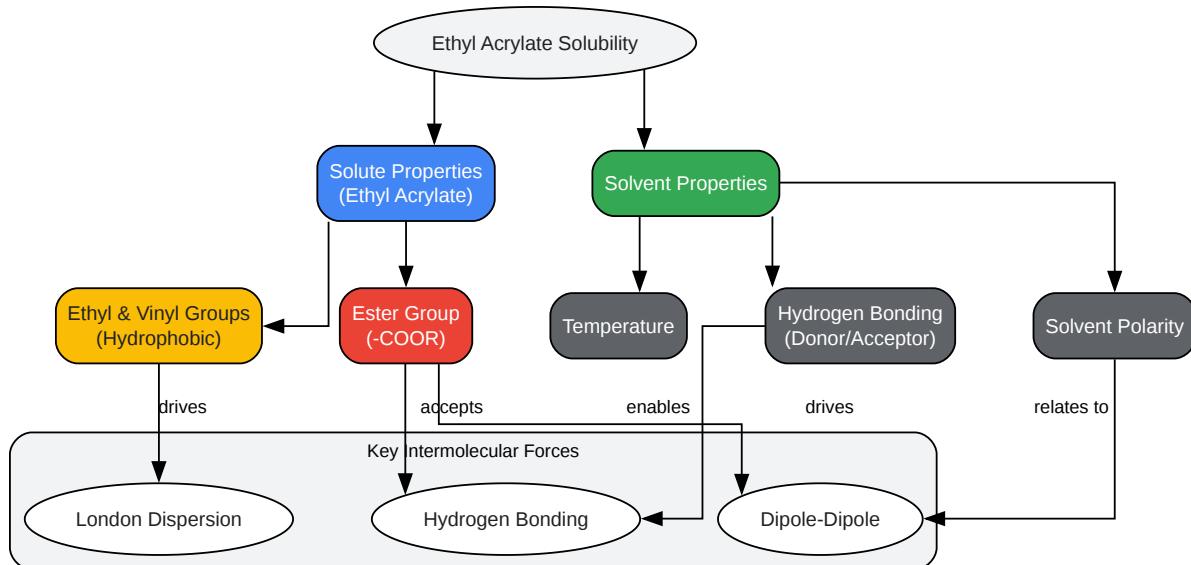
This limited solubility is a critical factor in applications such as emulsion polymerization, where **ethyl acrylate** monomers are dispersed as droplets in an aqueous phase.

Part 2: Solubility in Organic Solvents

In contrast to its behavior in water, **ethyl acrylate** is completely soluble or miscible with a wide range of organic solvents.[\[8\]](#) This high degree of solubility is explained by the "like dissolves like" principle of chemistry, where substances with similar polarities and intermolecular forces tend to be miscible.

- Polar Protic Solvents: **Ethyl acrylate** is completely miscible with alcohols such as ethanol and methanol.[\[9\]](#) This is due to favorable dipole-dipole interactions and the ability of the alcohol's hydroxyl group to hydrogen-bond with the ester's oxygen atoms.
- Polar Aprotic Solvents: It is soluble in solvents like acetone and dimethyl sulfoxide (DMSO).[\[1\]](#)[\[9\]](#) The solubility is driven by strong dipole-dipole interactions between the polar ester group of **ethyl acrylate** and the polar functionalities of the solvent.
- Nonpolar Solvents: **Ethyl acrylate** is soluble in nonpolar solvents such as toluene, diethyl ether, and chloroform.[\[4\]](#)[\[9\]](#)[\[10\]](#) The nonpolar ethyl and vinyl groups of the **ethyl acrylate**

molecule interact favorably with these solvents through London dispersion forces.


This broad miscibility makes **ethyl acrylate** a versatile reactant and component in various organic synthesis and formulation processes, allowing for homogeneous reaction conditions and ease of product purification.

Quantitative Solubility Data Summary

Solvent	Temperature	Solubility	Reference(s)
Water	20 °C (68 °F)	2.0 g/100 mL	[5][11]
Water	25 °C (77 °F)	1.5 g/100 mL	[4][6][7]
Ethanol	Ambient	Miscible / Completely Soluble	[4][9]
Diethyl Ether	Ambient	Miscible / Completely Soluble	[4][9]
Methanol	Ambient	Soluble	[1]
Acetone	Ambient	Soluble	[1]
Toluene	Ambient	Soluble	[1]
Chloroform	Ambient	Soluble	[4][9][10]
Dimethyl Sulfoxide (DMSO)	Ambient	Slightly Soluble	[9]

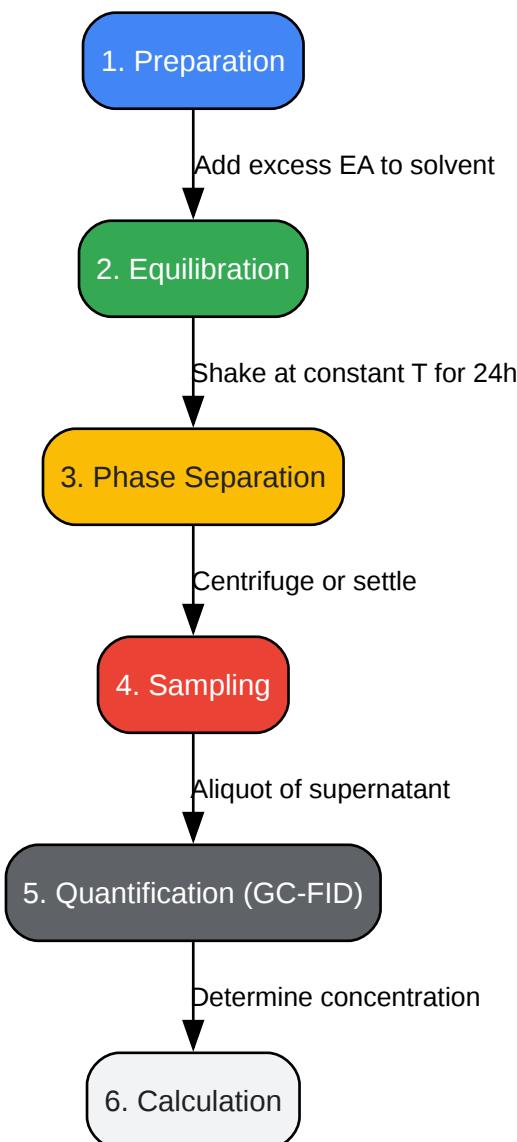
Part 3: Factors Governing Ethyl Acrylate Solubility

The solubility behavior of **ethyl acrylate** is a complex interplay of molecular structure, solvent properties, and environmental conditions. A deeper understanding of these factors is essential for predicting and controlling its behavior in various systems.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of **ethyl acrylate**.

Causality Behind Solubility Choices


- Molecular Structure (The Solute): As illustrated in the diagram, the dual nature of the **ethyl acrylate** molecule is the primary determinant of its solubility. The polar ester group facilitates interactions with polar solvents, while the nonpolar hydrocarbon portion favors nonpolar solvents. The limited size of the hydrophobic part is not sufficient to make it completely insoluble in water, but it prevents full miscibility.
- Solvent Polarity and Hydrogen Bonding (The Solvent):
 - In Water: Water is a highly polar, protic solvent capable of extensive hydrogen bonding. While **ethyl acrylate** can accept hydrogen bonds at its ester oxygen, its inability to donate hydrogen bonds and the presence of its hydrophobic tail limit its integration into the water's hydrogen-bond network.

- In Alcohols: Alcohols are also polar and protic. They can interact with **ethyl acrylate** via both hydrogen bonding (donating a hydrogen to the ester oxygen) and dipole-dipole interactions, leading to complete miscibility.
- In Nonpolar Solvents: Solvents like toluene rely on weaker London dispersion forces for solvation. The hydrocarbon portions of **ethyl acrylate** interact effectively with these solvents, resulting in high solubility.
- Temperature: For most liquid-liquid systems, solubility is temperature-dependent. While specific data across a wide temperature range for **ethyl acrylate** is not readily available in the cited literature, the general principle holds that increasing temperature typically increases the solubility of sparingly soluble substances like **ethyl acrylate** in water, as it provides the energy needed to overcome intermolecular forces.

Part 4: Experimental Protocol for Solubility Determination

To ensure scientific integrity, empirical determination of solubility must follow a robust, self-validating protocol. The isothermal shake-flask method is a standard and reliable technique for this purpose.

Workflow: Isothermal Shake-Flask Method

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

- Preparation: In a series of sealed glass vials, add a volume of the chosen solvent (e.g., purified water). Add an excess amount of **ethyl acrylate** to each vial. The presence of a visible, undissolved phase of **ethyl acrylate** is necessary to ensure a saturated solution is formed.

- Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.
- Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to permit the separation of the two phases. Alternatively, for faster separation, centrifuge the vials at the controlled temperature.
- Sampling: Carefully extract a precise volume (an aliquot) from the clear, upper aqueous phase (the supernatant) using a calibrated pipette. Be cautious not to disturb the undissolved **ethyl acrylate** layer.
- Quantification: Analyze the collected aliquot using a validated analytical method. Gas Chromatography with a Flame Ionization Detector (GC-FID) is highly suitable for quantifying volatile compounds like **ethyl acrylate**. A calibration curve prepared with known concentrations of **ethyl acrylate** in the same solvent is required for accurate quantification.
- Calculation and Validation: Calculate the concentration of **ethyl acrylate** in the aliquot based on the calibration curve. Convert this concentration to the desired solubility units (e.g., g/100 mL). The protocol's trustworthiness is validated by running the experiment in triplicate to ensure reproducibility and calculating the mean and standard deviation of the results.

References

- PubChem. (n.d.). **Ethyl Acrylate**. National Center for Biotechnology Information.
- Ataman Kimya. (n.d.). **ETHYL ACRYLATE**.
- ChemBK. (n.d.). **Ethyl acrylate**.
- Aditya Dye Chem. (n.d.). **Ethyl Acrylate (EA)**.
- Merck Index. (n.d.). **Ethyl Acrylate**.
- Ayers International Corp. (n.d.). MATERIAL SAFETY DATA SHEET — **Ethyl Acrylate**.
- Alpha Chemical Co. (2023, May 20). **Ethyl acrylate**: Properties, Uses, and Benefits.
- Museum of Fine Arts Boston. (2022, August 5). **Ethyl acrylate**. MFA Cameo.
- Restek. (n.d.). **Ethyl acrylate**. EZGC & EZLC Online Software Suite.
- SysKem. (n.d.). **Ethyl Acrylate (EA)** – Versatile Chemical Monomer for Resins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. adityadyechem.com [adityadyechem.com]
- 2. alphachem.biz [alphachem.biz]
- 3. jamorin.com [jamorin.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl Acrylate drugfuture.com
- 6. lgchemon.com [lgchemon.com]
- 7. Ethyl acrylate | 140-88-5 chemicalbook.com
- 8. solventis.net [solventis.net]
- 9. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem pubchem.ncbi.nlm.nih.gov
- 10. Ethyl Acrylate (EA) – Versatile Chemical Monomer for Resins penpet.com
- 11. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem pubchem.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Solubility of ethyl acrylate in water and common organic solvents.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3431334#solubility-of-ethyl-acrylate-in-water-and-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com